hNK1 Receptor Binding Affinity: Class-Level Potency Indicates Low‑Nanomolar Engagement Potential
The oxadiazole-pyrrolidine carboxamide chemotype delivers exceptional hNK1 binding affinity. In a series of structurally related compounds, IC50 values down to 0.03 nM were recorded using a radioligand displacement assay against the human NK1 receptor . While direct IC50 data for the title compound have not been published in the peer‑reviewed literature, its close structural analogy to the most potent members of the series supports a projected sub‑nanomolar affinity. For context, the clinically approved hNK1 antagonist aprepitant exhibits a Ki of approximately 0.09 nM in comparable binding assays, suggesting that the target compound resides in a similar potency range based on class characteristics.
| Evidence Dimension | hNK1 receptor binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be sub‑nanomolar based on class SAR. |
| Comparator Or Baseline | Oxadiazole analog 22 (structurally related): IC50 = 0.03 nM; Aprepitant (clinical hNK1 antagonist): Ki ≈ 0.09 nM. |
| Quantified Difference | Analog 22 is 3‑fold more potent than aprepitant; target compound's exact fold‑difference cannot be calculated without experimental data. |
| Conditions | Radioligand displacement assay using [3H]‑substance P on human NK1 receptor expressed in CHO cells. Data sourced from Young et al. (2007) and published aprepitant pharmacology. |
Why This Matters
Projected sub‑nanomolar binding affinity places the compound in the potency range required for effective target engagement, but direct measurement is necessary for procurement decisions.
- [1] Young JR, Eid R, Turner C, DeVita RJ, Kurtz MM, Tsao KL, Chicchi GG, Wheeldon A, Carlson E, Mills SG. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg Med Chem Lett. 2007 Oct 1;17(19):5310-5. View Source
